molecular formula C18H19N3O2S B2918033 3-(2-cyano-4,5-dimethoxyphenyl)-1-(3,5-dimethylphenyl)thiourea CAS No. 343374-96-9

3-(2-cyano-4,5-dimethoxyphenyl)-1-(3,5-dimethylphenyl)thiourea

Cat. No.: B2918033
CAS No.: 343374-96-9
M. Wt: 341.43
InChI Key: DXHPNIUXEYPZEG-UHFFFAOYSA-N
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Description

3-(2-cyano-4,5-dimethoxyphenyl)-1-(3,5-dimethylphenyl)thiourea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of cyano, dimethoxy, and dimethylphenyl groups attached to a thiourea backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-cyano-4,5-dimethoxyphenyl)-1-(3,5-dimethylphenyl)thiourea typically involves the reaction of 2-cyano-4,5-dimethoxyaniline with 3,5-dimethylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve more rigorous purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-cyano-4,5-dimethoxyphenyl)-1-(3,5-dimethylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and dimethoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-cyano-4,5-dimethoxyphenyl)-1-(3,5-dimethylphenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-cyano-4,5-dimethoxyphenyl)-1-(3,5-dimethylphenyl)thiourea involves its interaction with specific molecular targets. The cyano and dimethoxy groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The thiourea backbone can also participate in coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-cyano-4,5-dimethoxyphenyl)-1-phenylthiourea
  • 3-(2-cyano-4,5-dimethoxyphenyl)-1-(4-methylphenyl)thiourea
  • 3-(2-cyano-4,5-dimethoxyphenyl)-1-(3,4-dimethylphenyl)thiourea

Uniqueness

3-(2-cyano-4,5-dimethoxyphenyl)-1-(3,5-dimethylphenyl)thiourea is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both cyano and dimethoxy groups enhances its reactivity and potential for forming diverse interactions with biological targets.

Properties

IUPAC Name

1-(2-cyano-4,5-dimethoxyphenyl)-3-(3,5-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-11-5-12(2)7-14(6-11)20-18(24)21-15-9-17(23-4)16(22-3)8-13(15)10-19/h5-9H,1-4H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHPNIUXEYPZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NC2=CC(=C(C=C2C#N)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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